Hydrocinnamic Acid N-Hydroxysuccinimide Ester
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Overview
Description
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is a chemical compound widely used in various fields of scientific research. It is known for its role in peptide synthesis and bioconjugation techniques. The compound has the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol .
Mechanism of Action
Target of Action
N-hydroxysuccinimide esters are generally known to react with amines , suggesting that this compound may target proteins or other biomolecules containing amine groups.
Mode of Action
Hydrocinnamic Acid N-Hydroxysuccinimide Ester likely interacts with its targets through a process known as acylation . In this process, the ester group of the compound reacts with an amine group on the target molecule, leading to the formation of an amide bond and the release of N-Hydroxysuccinimide .
Action Environment
This compound is primarily used for proteomics research , and its specific effects likely depend on the particular experimental conditions and the nature of the target molecules.
Biochemical Analysis
Biochemical Properties
N-Hydroxysuccinimide esters, a class of compounds to which Hydrocinnamic Acid N-Hydroxysuccinimide Ester belongs, are known to be important tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at -20° C .
Metabolic Pathways
Hydroxycinnamic acids, a class of compounds to which this compound belongs, are known to be produced by the secondary metabolism of edible plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester can be synthesized by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. It is an activated ester that reacts with amines to form amides. This reaction is commonly used in peptide synthesis and bioconjugation .
Common Reagents and Conditions:
Reagents: Amines, coupling reagents like DCC or EDC.
Conditions: Anhydrous solvents, controlled temperature to prevent hydrolysis.
Major Products: The major product formed from the reaction of this compound with amines is the corresponding amide. This reaction is highly efficient and yields high-purity products .
Scientific Research Applications
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is extensively used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of peptides and other bioconjugates.
Biology: The compound is employed in the labeling of proteins and other biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: The compound finds applications in the production of functionalized materials and polymers
Comparison with Similar Compounds
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is unique due to its specific structure and reactivity. Similar compounds include:
N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in peptide synthesis.
Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs used in aqueous bioconjugation reactions.
Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis
This compound stands out due to its stability and efficiency in forming amide bonds, making it a preferred choice in various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQSZJPOEKYNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553444 |
Source
|
Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109318-10-7 |
Source
|
Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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